tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a methoxycarbonylphenyl group, and a nitro group attached to the indazole core
Preparation Methods
The synthesis of tert-butyl 3-(3-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-nitrobenzaldehydes, under acidic or basic conditions.
Introduction of the Methoxycarbonylphenyl Group: The methoxycarbonylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indazole intermediate in the presence of a palladium catalyst.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 3-(3-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, sodium dithionite, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted indazole derivatives.
Scientific Research Applications
Biology: Indazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate is not well-documented. based on the known properties of indazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. For example, indazole derivatives have been shown to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved in the compound’s effects.
Comparison with Similar Compounds
Tert-butyl 3-(3-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate can be compared with other similar compounds, such as:
Indazole-3-carboxylates: These compounds share the indazole core and carboxylate functional group but may differ in the substituents attached to the indazole ring.
Nitroindazoles: These compounds contain a nitro group attached to the indazole core and may have different substituents at other positions on the ring.
Methoxycarbonylphenyl derivatives: These compounds contain a methoxycarbonylphenyl group attached to various heterocyclic cores, including indazoles.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C20H19N3O6/c1-20(2,3)29-19(25)22-16-11-14(23(26)27)8-9-15(16)17(21-22)12-6-5-7-13(10-12)18(24)28-4/h5-11H,1-4H3 |
InChI Key |
LAHSJBNUGSIWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
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